2-({3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(3-pyridinylmethyl)butanamide
Overview
Description
2-({3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(3-pyridinylmethyl)butanamide is a useful research compound. Its molecular formula is C24H29N5O3S and its molecular weight is 467.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.19911098 g/mol and the complexity rating of the compound is 700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Evaluation
- Chemical Probes for ADP-Ribosylation : A study detailed the synthesis and biochemical evaluation of inhibitors targeting the human ADP-ribosyltransferase ARTD3/PARP3, highlighting the importance of stereochemistry and specific structural modifications for selectivity and potency (Lindgren et al., 2013).
Structural Analysis and Chemical Behavior
- X-Ray Structure Analysis : Research on bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide provided insights into the crystal structure and synthesis pathways of related quinazolinone derivatives, demonstrating the compound's chemical reactivity and potential for further modification (Rimaz et al., 2009).
Biological Activity
Antibacterial and Antifungal Activities : A study on new 3(4H)-quinazolinone derivatives revealed their synthesis, characterization, and evaluation for antibacterial and antifungal activities, highlighting the potential of quinazolinone-based compounds in developing new antimicrobial agents (El-Shenawy, 2017).
Anticonvulsant Properties : Research on the synthesis of 3-amino-2,4(1H,3H)-quinazolinediones and their testing as anticonvulsants in mice indicated that certain synthesized compounds exhibited significant anticonvulsant activity, suggesting the therapeutic potential of quinazolinone derivatives in epilepsy treatment (Kornet et al., 1984).
Properties
IUPAC Name |
2-[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3S/c1-2-21(22(30)26-17-18-6-5-9-25-16-18)33-24-27-20-8-4-3-7-19(20)23(31)29(24)11-10-28-12-14-32-15-13-28/h3-9,16,21H,2,10-15,17H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCKCXCFUTVGFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN=CC=C1)SC2=NC3=CC=CC=C3C(=O)N2CCN4CCOCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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